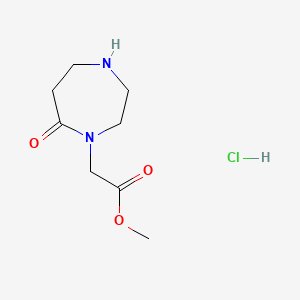
O-(4-Bromo-3-fluorobenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Bromo-3-fluorobenzyl)hydroxylamine is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a benzyl group substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-3-fluorobenzyl)hydroxylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Bromo-3-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Wissenschaftliche Forschungsanwendungen
O-(4-Bromo-3-fluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of O-(4-Bromo-3-fluorobenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(4-Bromo-3-chlorobenzyl)hydroxylamine
- O-(4-Bromo-3-methylbenzyl)hydroxylamine
- O-(4-Bromo-3-nitrobenzyl)hydroxylamine
Uniqueness
O-(4-Bromo-3-fluorobenzyl)hydroxylamine is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H7BrFNO |
|---|---|
Molekulargewicht |
220.04 g/mol |
IUPAC-Name |
O-[(4-bromo-3-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrFNO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2 |
InChI-Schlüssel |
AGYHIOIOYYRVJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CON)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)


![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)




